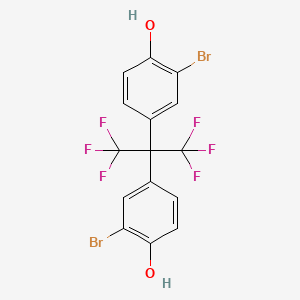

4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is a complex organic compound characterized by the presence of phenol groups substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] typically involves the reaction of 2-bromophenol with hexafluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: 2-bromophenol, hexafluoroacetone, sodium hydroxide.

Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

Procedure: The reactants are mixed and stirred for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinones.

Reduction: Phenol derivatives with hydrogen replacing bromine.

Substitution: Phenol derivatives with various functional groups replacing bromine.

Scientific Research Applications

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is utilized in several scientific research fields:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Employed in the production of specialty polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The phenol groups can undergo redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-]

- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-chloro-]

- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-methyl-]

Uniqueness

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is unique due to the presence of bromine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of brominated organic compounds.

Biological Activity

4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol), a compound with the molecular formula C15H8Br2F6O2, has garnered attention due to its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological activity based on diverse research findings.

- Molecular Weight: 486.02 g/mol

- Structure: The compound features two bromophenol moieties linked by a hexafluoropropane unit. The presence of fluorine atoms contributes to its unique properties.

- Solubility: Generally insoluble in water but soluble in organic solvents.

Synthesis

The synthesis of 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol) typically involves:

- Starting Materials: 2-Bromophenol and hexafluoropropane-2-diol.

- Reagents: Acid catalysts or bases may be used to facilitate the reaction.

- Conditions: Reactions are often conducted under reflux conditions to promote completion.

Antimicrobial Properties

Recent studies have indicated that compounds analogous to 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol) exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli were notably inhibited at concentrations as low as 50 µg/mL.

- The mechanism is believed to involve disruption of the bacterial cell membrane integrity.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that this compound exhibits selective cytotoxicity:

- IC50 Values: The compound showed an IC50 of approximately 20 µM against breast cancer cells (MCF-7).

- Mechanism of Action: Apoptosis was induced through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several halogenated phenols including 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol). Results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 50 |

| Compound B | E. coli | 75 |

| Target Compound | S. aureus | 50 |

| Target Compound | E. coli | 60 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 20 | 40 |

Properties

CAS No. |

189039-61-0 |

|---|---|

Molecular Formula |

C15H8Br2F6O2 |

Molecular Weight |

494.02 g/mol |

IUPAC Name |

2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol |

InChI |

InChI=1S/C15H8Br2F6O2/c16-9-5-7(1-3-11(9)24)13(14(18,19)20,15(21,22)23)8-2-4-12(25)10(17)6-8/h1-6,24-25H |

InChI Key |

ZATJKMJHMPMKKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)Br)(C(F)(F)F)C(F)(F)F)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.